3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, an oxolan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl oxirane with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although these are less common.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Cycloaddition: Catalysts such as copper(I) iodide can facilitate cycloaddition reactions under moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while cycloaddition can produce fused heterocyclic compounds.
Scientific Research Applications
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or structural proteins in pathogens.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-triazole: Similar in structure but with a triazole ring instead of an oxadiazole ring.
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring, offering different electronic properties.
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxazole: Features an oxazole ring, which can influence its reactivity and applications.
Uniqueness
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the oxadiazole ring and the oxolan ring allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
1248745-65-4 |
---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h5H,1-4H2 |
InChI Key |
RPYDYBXDRCBKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC(=NO2)CCl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.